2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with the molecular formula C26H26ClN3O4 and a molecular weight of 479.95534 . This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethoxyphenoxy group, and a dimethylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on different biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and conditions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique structural features and diverse range of applications. Similar compounds include:
- 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide
- This compound
These compounds share some structural similarities but differ in their specific functional groups and properties, which can influence their reactivity and applications .
Properties
Molecular Formula |
C26H26ClN3O4 |
---|---|
Molecular Weight |
480 g/mol |
IUPAC Name |
3-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-4-33-24-13-19(15-28-30-26(32)20-6-5-7-21(27)14-20)9-11-23(24)34-16-25(31)29-22-10-8-17(2)18(3)12-22/h5-15H,4,16H2,1-3H3,(H,29,31)(H,30,32)/b28-15- |
InChI Key |
HESPGUNVIXLGGP-MBTHVWNTSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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